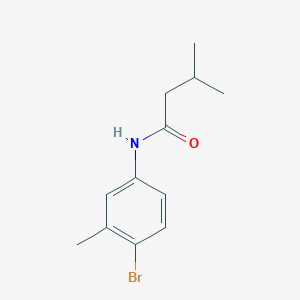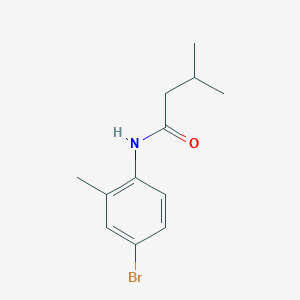
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has been used in scientific research for several decades. It is a member of the class of benzamides, which are compounds that have been shown to have various biological activities. BBD has been found to have significant effects on the nervous system and has been studied extensively for its potential use in the treatment of neurological disorders.
Wirkmechanismus
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide acts on the nervous system by modulating the activity of ion channels and neurotransmitter release. It has been found to interact with a number of different ion channels, including voltage-gated calcium channels and GABA receptors. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of biochemical and physiological effects on the nervous system. It has been found to increase the release of neurotransmitters such as glutamate and acetylcholine, and to enhance synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of effects on the nervous system that make it a useful tool for studying neurological disorders. However, there are also some limitations to the use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in laboratory experiments. It can be difficult to control the concentration of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in experimental systems, and its effects on the nervous system can be complex and difficult to interpret.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-sec-butylphenyl)-2,4-dichlorobenzamide. One area of interest is the potential use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and delivery method for N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, as well as its potential side effects. Another area of interest is the development of new compounds based on the structure of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide that may have even more potent effects on the nervous system. Finally, there is a need for further research to better understand the mechanism of action of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide and its effects on the nervous system.
Synthesemethoden
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with 2,4-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through a series of chromatographic and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been used extensively in scientific research as a tool to study the nervous system. It has been found to have a number of effects on the nervous system, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H17Cl2NO |
|---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-9-8-12(18)10-15(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NMTOROMIRHNYSC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






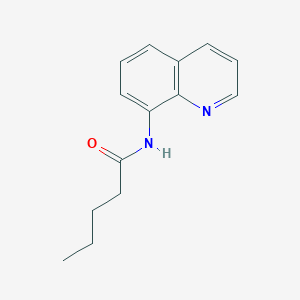
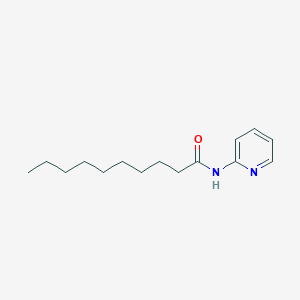
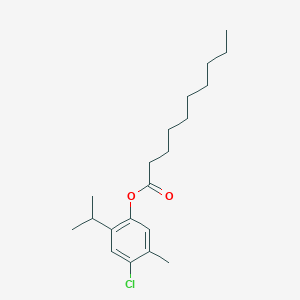
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)




